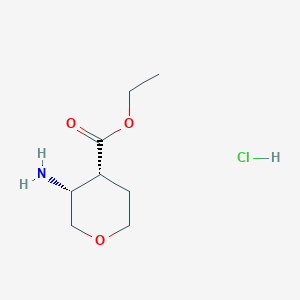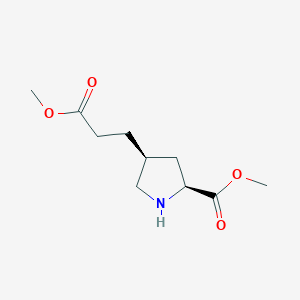
Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of various complex molecules due to its active methylene or methine groups. For instance, a new method for introducing bis(methoxycarbonyl)methyl or 2-oxopropyl group to the 3-position of pyrrolidine or piperidine skeletons has been developed, which is instrumental in synthesizing key intermediates for compounds like (±)-eburnamonine (Shono et al., 1987). Additionally, the asymmetric acylation of carboxamides featuring the trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary and the stereoselective reduction of the resulting 2-alkyl-3-oxoamides offer an alternative to the asymmetric aldol reaction, showcasing the compound's versatility in stereocontrolled synthesis (Ito et al., 1984).
Catalytic Applications and Green Chemistry
The compound is also pivotal in green chemistry, as seen in the ultrasound-promoted synthesis of pyrrolidin-2-ones in aqueous medium, which emphasizes the role of such intermediates in environmentally sustainable processes. This method demonstrates the synthesis's efficiency, minimizing waste and reducing energy requirements while employing water as an eco-friendly solvent (Franco et al., 2012).
Photoreactive Properties
Moreover, this compound and its derivatives have been studied for their photoreactive properties. For example, atmosphere-dependent photoreactions of methyl 4-pyridinecarboxylate in methanol have revealed different pathways for methoxylation and hydroxymethylation, depending on the presence of oxygen or nitrogen, which underscores the nuanced reactivity of such compounds under UV irradiation (Sugiyama et al., 1984).
Structural and Synthetic Importance
The synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones demonstrates the structural and synthetic importance of this compound. This process is valuable for preparing adducts for agrochemicals or medicinal compounds, highlighting its significance in diverse chemical syntheses (Ghelfi et al., 2003).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)4-3-7-5-8(11-6-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYSMXRNWFLNKD-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(NC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C[C@H](NC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone](/img/structure/B2876553.png)
![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)
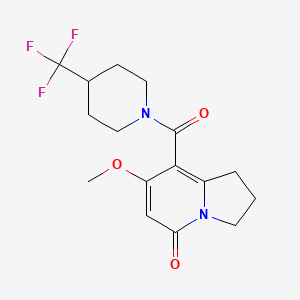
![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)
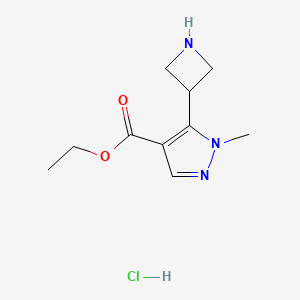
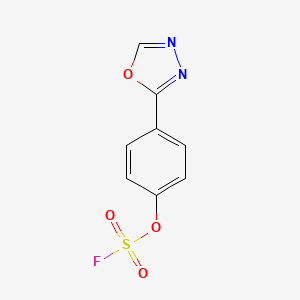
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)

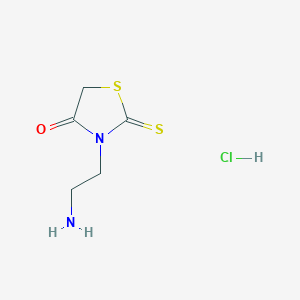
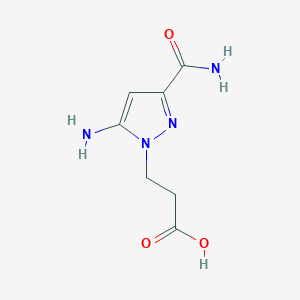
![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
